6-Chloro-4-fluoro-1,2-dihydroindazol-3-one
Übersicht
Beschreibung
6-Chloro-4-fluoro-1,2-dihydroindazol-3-one, also known as CFIO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of cancer research. CFIO is a small molecule inhibitor of the protein kinase CK2, which has been shown to play a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Wirkmechanismus
CK2 is a serine/threonine protein kinase that is involved in various signaling pathways, including the Wnt/β-catenin, NF-κB, and PI3K/Akt/mTOR pathways. CK2 has been shown to phosphorylate numerous proteins involved in cell proliferation, survival, and apoptosis, including p53, Akt, and NF-κB. 6-Chloro-4-fluoro-1,2-dihydroindazol-3-one binds to the ATP-binding site of CK2 and inhibits its activity, leading to the dephosphorylation and activation of its downstream targets, including pro-apoptotic proteins and tumor suppressors.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis and cell cycle arrest in cancer cells by activating various pro-apoptotic pathways, including the p53 and caspase pathways. This compound has also been demonstrated to inhibit angiogenesis, which is essential for tumor growth and metastasis, by downregulating the expression of VEGF and other pro-angiogenic factors. Moreover, this compound has been shown to enhance the antitumor activity of chemotherapy and radiation therapy by inhibiting the DNA repair mechanism and inducing DNA damage.
Vorteile Und Einschränkungen Für Laborexperimente
6-Chloro-4-fluoro-1,2-dihydroindazol-3-one has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. This compound can be easily synthesized in large quantities, making it suitable for preclinical and clinical studies. However, this compound has some limitations, including its low selectivity for CK2, as it can also inhibit other kinases, and its potential toxicity, as it can induce liver and kidney damage at high doses.
Zukünftige Richtungen
6-Chloro-4-fluoro-1,2-dihydroindazol-3-one has promising potential as a novel anticancer agent, and future research should focus on its optimization, including the design of more selective and potent CK2 inhibitors based on the this compound scaffold. Moreover, future studies should investigate the molecular mechanisms underlying the synergistic effects of this compound with chemotherapy and radiation therapy and explore its potential as a combination therapy. Finally, future research should also investigate the potential of this compound as a diagnostic and prognostic biomarker for cancer.
Wissenschaftliche Forschungsanwendungen
6-Chloro-4-fluoro-1,2-dihydroindazol-3-one has been extensively studied in the context of cancer research due to its ability to selectively inhibit CK2, which is overexpressed in various types of cancer and has been implicated in cancer cell survival, proliferation, and metastasis. This compound has been shown to induce apoptosis and cell cycle arrest in cancer cells, including breast, lung, and prostate cancer cells, both in vitro and in vivo. Moreover, this compound has been demonstrated to sensitize cancer cells to chemotherapy and radiation therapy, suggesting its potential as a combination therapy.
Eigenschaften
IUPAC Name |
6-chloro-4-fluoro-1,2-dihydroindazol-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFN2O/c8-3-1-4(9)6-5(2-3)10-11-7(6)12/h1-2H,(H2,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKOQNKFZIJSFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NNC2=O)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.